AZ7328

AKT signaling kinase inhibitor mechanism pharmacodynamic biomarker

AZ7328 is a potent, ATP-competitive, pan-AKT kinase inhibitor developed by AstraZeneca that targets all three AKT isoforms (AKT1/2/3) with an IC50 of.

Molecular Formula
Molecular Weight
Cat. No. B1193889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ7328
SynonymsAZ7328;  AZ-7328;  AZ 7328.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ7328 AKT Inhibitor: Key Properties and Procurement Baseline for Preclinical Bladder Cancer Research


AZ7328 is a potent, ATP-competitive, pan-AKT kinase inhibitor developed by AstraZeneca that targets all three AKT isoforms (AKT1/2/3) with an IC50 of <50 nM in isolated enzyme assays [1]. In cellular models, it inhibits GSK3β phosphorylation with an IC50 of approximately 91 nM in PTEN-null MDA-MB-468 breast cancer cells [1]. A hallmark mechanistic feature of AZ7328 is the induction of paradoxical AKT hyperphosphorylation at both Ser473 and Thr308 while simultaneously locking the kinase in a catalytically inactive conformation—a characteristic shared with other ATP-competitive AKT inhibitors [2]. AZ7328 has been most extensively characterized in a panel of 12 molecularly diverse human bladder cancer cell lines, where it exerts concentration-dependent, primarily cytostatic anti-proliferative effects [2]. The compound is a preclinical-stage research tool supplied as a solid powder soluble in DMSO, stored at -20°C for long-term stability .

Why AZ7328 Cannot Be Interchanged with Other Pan-AKT Inhibitors for Bladder Cancer Autophagy Research


AKT inhibitors are not functionally interchangeable. A systematic pharmacological evaluation has demonstrated clear, class-level differences between ATP-competitive and allosteric AKT inhibitors in cell death induction, non-catalytic AKT function perturbation, and phosphoproteomic signatures [1]. AZ7328, as an ATP-competitive inhibitor, induces paradoxical AKT hyperphosphorylation while blocking catalytic activity—a behavior not observed with allosteric inhibitors such as MK-2206, which prevent AKT phosphorylation altogether [2]. Furthermore, AZ7328's unique property of inducing cytoprotective autophagy in a subset of bladder cancer cell lines creates a specific combination-therapy vulnerability (AZ7328 + autophagy inhibitor → apoptosis) that has not been similarly characterized for other AKT inhibitors in the same cellular context [2]. Substituting AZ7328 with another pan-AKT inhibitor—even another ATP-competitive one such as capivasertib (AZD5363) or GSK690693—would require re-validation of autophagy induction, PIK3CA mutation-dependent sensitivity, and the paradoxical hyperphosphorylation phenotype, as these properties are not universal across the class [1].

AZ7328 Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement


ATP-Competitive Mechanism with Paradoxical AKT Hyperphosphorylation vs. Allosteric Inhibitors

AZ7328 exhibits the paradoxical hyperphosphorylation phenotype characteristic of ATP-competitive AKT inhibitors: it induces a strong, concentration-dependent increase in phosphorylated AKT at both Ser473 and Thr308 while simultaneously blocking downstream substrate phosphorylation (S6K1 and GSK-3β) [1]. This contrasts with allosteric pan-AKT inhibitors such as MK-2206, which prevent AKT phosphorylation at Thr308 and Ser473 by binding to the PH-domain/kinase-domain interface of the inactive kinase [2]. The practical consequence is that phospho-AKT (Ser473/Thr308) cannot be used as a proximal pharmacodynamic biomarker for AZ7328 target engagement; instead, downstream substrates such as phospho-GSK-3β or phospho-S6K1 must be monitored [1].

AKT signaling kinase inhibitor mechanism pharmacodynamic biomarker

PIK3CA Mutation-Dependent Sensitivity in Bladder Cancer vs. MK-2206 Sensitivity Profile

In a panel of 12 molecularly characterized human bladder cancer cell lines, all cell lines that were relatively more sensitive to AZ7328 at 48 h harbored activating PIK3CA mutations (UM-UC-5 [E545K], UM-UC-6 [E545K], UM-UC-16 [H1047R]), whereas cell lines without PIK3CA mutations (e.g., 253J B-V, T24) were relatively resistant [1]. This sensitivity pattern differs from that of the allosteric inhibitor MK-2206, which in an independent study of 11 bladder cancer cell lines showed sensitivity restricted to only 3 cell lines (253J, HT1197, VmCUB1) with absolute IC50 values of 674 nM, 242 nM, and 1469 nM respectively, and was driven by DUSP1-dependent ERK1/2 dephosphorylation rather than PIK3CA mutation status alone [2].

PIK3CA mutation bladder cancer precision oncology biomarker stratification

Autophagy Induction as a Cytoprotective Mechanism: AZ7328 Creates a Unique Combination Vulnerability

AZ7328 induces autophagy as a cytoprotective mechanism in a subset of bladder cancer cell lines—a property that distinguishes its functional profile from many other AKT inhibitors for which this phenomenon has not been systematically characterized in the same disease context. In the Dickstein et al. study, AZ7328 induced LC3 processing (a marker of autophagosome formation) in 3 out of 4 bladder cancer cell lines tested (UM-UC-5, UM-UC-9, and J82), confirmed by both anti-LC3 immunoblotting and immunofluorescence detection of LC3 punctae [1]. Critically, the combination of AZ7328 with the chemical autophagy inhibitor chloroquine converted the cytostatic response into apoptosis specifically in the autophagy-competent lines (UC5, UC9, J82), but not in the autophagy-incompetent T24 line [1]. This autophagy-dependent apoptotic switch has not been reported for MK-2206 or capivasertib in bladder cancer, though AZD5363 has been studied in combination with autophagy inhibitors (BafA1, 3-MA, or CQ) in prostate cancer models [2].

autophagy cytoprotective response combination therapy chloroquine

Additive Anti-Proliferative Effect with mTOR Inhibitor Rapamycin Across Bladder Cancer Cell Lines

The combination of AZ7328 with the mTOR inhibitor rapamycin produced at least additive anti-proliferative effects in 11 out of 12 (92%) bladder cancer cell lines tested, overcoming resistance to either single agent alone in most lines [1]. This contrasts with the distinct and largely non-overlapping sensitivity patterns observed for each agent individually: UM-UC-3 and UM-UC-11 were relatively more sensitive to rapamycin than AZ7328, whereas UM-UC-5 and UM-UC-6 were relatively more sensitive to AZ7328 than rapamycin, and 253J B-V and T24 were resistant to both [1]. The mechanistic basis for this additivity likely involves prevention of the well-documented feedback activation of AKT that occurs upon mTOR inhibition, a phenomenon observed in both preclinical models and clinical trials with rapamycin analogs [1]. While other AKT inhibitors (e.g., AZD5363) have also been combined with mTOR inhibitors in bladder cancer, the AZ7328 + rapamycin combination has been uniquely characterized across a large, molecularly annotated bladder cancer panel with quantitative proliferation data [2].

AKT-mTOR dual inhibition rapamycin combination therapy PIK3CA mutant

Minimal Apoptosis as Monotherapy: ATP-Competitive Class Distinction from Allosteric AKT Inhibitors

AZ7328 produced minimal apoptosis across all 12 bladder cancer cell lines tested, even in PIK3CA-mutant lines that showed strong proliferative inhibition, and even when combined with TRAIL, gemcitabine, or cisplatin at clinically relevant concentrations [1]. This is consistent with a systematic pharmacological evaluation demonstrating that ATP-competitive AKT inhibitors (ipatasertib, GSK690693) consistently induce less cell death compared to allosteric AKT inhibitors (MK-2206, miransertib, ARQ 751), despite similar cytostatic activity [2]. The functional implication is that AZ7328 is a predominantly cytostatic agent as monotherapy, a property that distinguishes it from allosteric inhibitors like MK-2206, which induced apoptosis (caspase 3/7 activation) in sensitive bladder cancer lines (97% increase in 253J, 95% in HT1197, 23% in VmCUB1) [3].

apoptosis cytostatic vs cytotoxic drug class comparison cell death

Cellular Target Engagement: GSK3β Phosphorylation IC50 of 91 nM in PTEN-Null Breast Cancer Cells

In PTEN-null MDA-MB-468 breast cancer cells, AZ7328 inhibits GSK3β phosphorylation with an IC50 of 91 nM, providing a quantitative cellular target engagement benchmark [1]. This cellular IC50 is approximately 2-fold higher than the biochemical IC50 of <50 nM observed in isolated enzyme assays, consistent with the expected shift when moving from biochemical to cellular systems [1]. For comparison, GSK690693 (another ATP-competitive pan-AKT inhibitor) shows biochemical IC50 values of 2 nM (Akt1), 13 nM (Akt2), and 9 nM (Akt3), with broader off-target activity against AMPK (IC50 50 nM), DAPK3 (IC50 81 nM), and multiple AGC kinase family members . The selectivity profile differences between AZ7328 and GSK690693 have not been directly compared in the same kinase panel, but the narrower target spectrum implied for AZ7328 (described as a 'selective AKT inhibitor') may confer advantages for experiments where AKT-specific effects need to be isolated [1].

cellular IC50 GSK3β phosphorylation target engagement PTEN-null

AZ7328 Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


PIK3CA-Mutant Bladder Cancer Preclinical Efficacy Studies

AZ7328 is the best-characterized AKT inhibitor for PIK3CA-mutant bladder cancer models, with demonstrated preferential anti-proliferative activity in cell lines harboring activating PIK3CA mutations (E545K, H1047R) [1]. Its sensitivity profile is genetically linked to PIK3CA mutation status rather than PTEN status or basal phospho-AKT levels, providing a defined biomarker stratification strategy that is not available for other AKT inhibitors in the same disease context [1]. For in vivo xenograft or PDX studies in PIK3CA-mutant urothelial carcinoma, AZ7328 offers the most extensive in vitro characterization dataset to guide dose selection and combination design.

AKT-Autophagy Axis Investigation and Autophagy Inhibitor Combination Studies

AZ7328 is the only AKT inhibitor for which autophagy induction and its functional consequence as a cytoprotective mechanism have been systematically demonstrated in bladder cancer [1]. In 3 out of 4 cell lines tested, AZ7328 induced LC3 processing and autophagosome formation, and co-treatment with chloroquine converted the response from cytostatic to apoptotic specifically in autophagy-competent lines [1]. This makes AZ7328 the preferred AKT inhibitor for studies investigating: (a) the mechanistic link between AKT inhibition and autophagy, (b) therapeutic strategies combining AKT inhibitors with autophagy inhibitors (chloroquine, hydroxychloroquine, BafA1), and (c) biomarkers predicting autophagy-dependent resistance to PI3K/AKT/mTOR pathway inhibitors.

AKT-mTOR Dual Pathway Inhibition in Genetically Heterogeneous Bladder Cancer Panels

AZ7328 combined with rapamycin produced at least additive anti-proliferative effects in 92% (11/12) of bladder cancer cell lines, including lines resistant to either single agent [1]. This near-universal additivity across genetically diverse lines—supported by the mechanistic rationale of preventing mTOR inhibitor-induced feedback AKT activation [1]—makes AZ7328 the evidence-supported AKT inhibitor for dual pathway inhibition studies. The combination is particularly relevant for bladder cancer, where TSC1 mutations occur in approximately 12% of tumors and may modulate mTOR inhibitor sensitivity [1].

ATP-Competitive AKT Probe for Studies Requiring Cytostatic-Only AKT Inhibition

Unlike allosteric AKT inhibitors (MK-2206, miransertib, ARQ 751) that consistently induce cell death, ATP-competitive inhibitors including AZ7328 produce primarily cytostatic effects as monotherapy [2]. AZ7328's well-documented lack of apoptosis across an extensive bladder cancer panel (including with TRAIL, gemcitabine, and cisplatin combinations) [1] makes it the appropriate tool compound for experiments where: (a) pure cytostatic AKT inhibition is required without confounding pro-apoptotic signaling, (b) apoptosis is to be triggered exclusively through a designed combination partner, or (c) the ATP-competitive class-specific paradoxical hyperphosphorylation phenotype needs to be studied in isolation from cell death effects [2].

Quote Request

Request a Quote for AZ7328

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.